molecular formula C22H19N3O7S B15019023 4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate

Cat. No.: B15019023
M. Wt: 469.5 g/mol
InChI Key: MIHFCFGUHCXDCG-OEAKJJBVSA-N
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Description

This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbonyl hydrazinylidene moiety, and a nitrobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methyl-3-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the hydrazinylidene moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19N3O7S

Molecular Weight

469.5 g/mol

IUPAC Name

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C22H19N3O7S/c1-15-3-12-20(13-21(15)25(27)28)33(29,30)32-19-8-4-16(5-9-19)14-23-24-22(26)17-6-10-18(31-2)11-7-17/h3-14H,1-2H3,(H,24,26)/b23-14+

InChI Key

MIHFCFGUHCXDCG-OEAKJJBVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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